5-(Chloromethyl)dihydrofuran-2(3h)-one
Overview
Description
5-(Chloromethyl)dihydrofuran-2(3h)-one, also known as CMDF, is an organic compound with a molecular formula of C5H7ClO. It is a highly reactive compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of applications, including synthesis, catalysis, and as a starting material in the production of other compounds. It has a wide range of applications in the pharmaceutical, chemical, and biotechnological industries.
Scientific Research Applications
Platform for Transforming Cellulose into Commercial Products :
- CMF is a carbohydrate-derived platform molecule that provides an alternative to 5-(hydroxymethyl)furfural (HMF). It can be produced directly from raw biomass under mild conditions, offering advantages like stability and hydrophobicity, which aid in isolation. CMF also serves as a precursor to levulinic acid, another versatile biobased intermediate, and facilitates the production of biofuels, renewable polymers, specialty chemicals, and pharmaceuticals (M. Mascal, 2019).
Optimization in Two-Phase Reactor Systems :
- Research on the production of CMF from glucose in a two-phase system has shown that the ability of the solvent to extract HMF from the aqueous phase is critical for high CMF yields. Factors like reaction temperature, solvent parameters, and glucose concentrations significantly influence the yields of CMF and its derivatives (David R. Lane, M. Mascal, P. Stroeve, 2016).
CMF as an Alternative to HMF in Biomass Conversion :
- CMF is considered a disruptive innovation in the biorefinery sector. Due to its chemical versatility, stability under acidic conditions, and lipophilicity, it is accessible in high yield directly from cellulosic biomass. This makes it a practical alternative to HMF for generating a wide range of derivative chemicals including biofuels and renewable polymers (M. Mascal, 2015).
Catalytic Reduction of Biomass-Derived Furanic Compounds :
- The reduction of furfural and HMF, important platform chemicals in biorefinery, with H2 over heterogeneous catalysts is a key process. It allows for selective production of various chemicals like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan (Y. Nakagawa, M. Tamura, K. Tomishige, 2013).
One-Pot Synthesis of Biomass Chemicals :
- A study presented a one-pot method for the preparation of 2,5-diformylfuran using fructose as the raw material, with V2O5/ceramic-dilute sulfuric acid as the catalyst. This demonstrates an efficient approach for synthesizing biomass-based furan chemicals (Mei Cui, R. Huang, W. Qi, R. Su, Zhimin He, 2017).
Production of Acid Chloride Derivatives from CMF :
- Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from CMF, which are useful intermediates for producing furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) (S. Dutta, Linglin Wu, M. Mascal, 2015).
properties
IUPAC Name |
5-(chloromethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLJEKXDAFHJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278435 | |
Record name | 5-(Chloromethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)dihydrofuran-2(3h)-one | |
CAS RN |
39928-72-8 | |
Record name | 39928-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chloromethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.